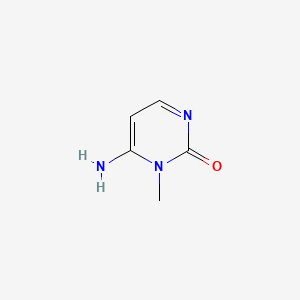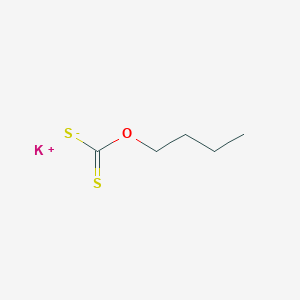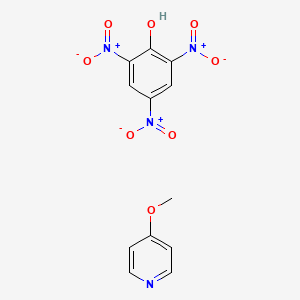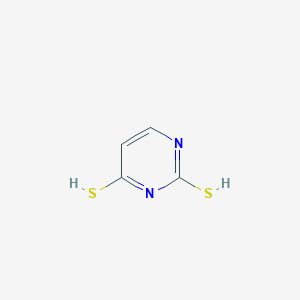
pyrimidine-2,4-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt . It is also referred to as Food Red 6 . This compound is a type of azo dye, which is a class of compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N) that connects two aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt involves several steps:
Diazotization: The process begins with the diazotization of 2,4,5-trimethylaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid in an alkaline medium. This coupling reaction results in the formation of the azo dye.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide, and the disodium salt of the azo dye is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems for precise control of reaction conditions. The final product is typically purified through crystallization or other separation techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the azo linkage. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The azo group (N=N) can be reduced to form amines. This reduction is typically carried out using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an aqueous medium or catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidized aromatic compounds and cleavage products.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo linkage allows for the absorption of visible light, resulting in the compound’s characteristic color. The sulfonic acid groups enhance the compound’s solubility in water and its ability to form stable complexes with other molecules. In biological systems, the compound can interact with proteins and other biomolecules, leading to its use in staining and visualization techniques.
類似化合物との比較
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4-dimethylphenyl)azo)-, disodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,5-dimethylphenyl)azo)-, disodium salt
- 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,3,5-trimethylphenyl)azo)-, disodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2,4,5-trimethylphenyl)azo)-, disodium salt lies in its specific substitution pattern on the aromatic rings, which influences its color properties and solubility. The presence of three methyl groups on the phenyl ring provides distinct steric and electronic effects, differentiating it from other similar compounds.
特性
IUPAC Name |
pyrimidine-2,4-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIWKHCJWRNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
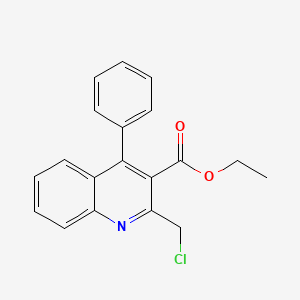
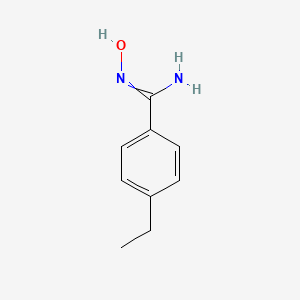
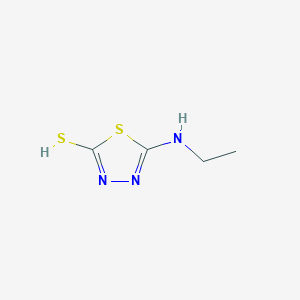
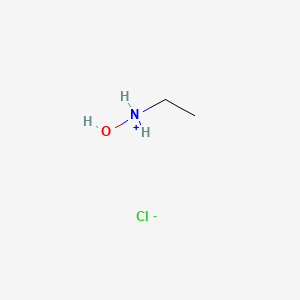
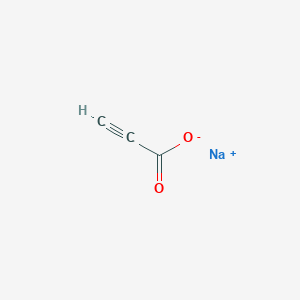
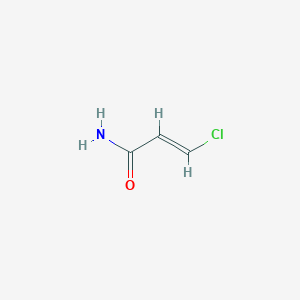
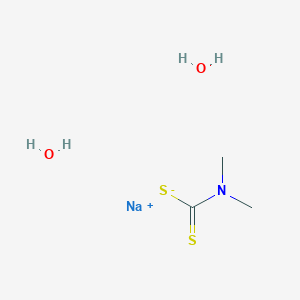
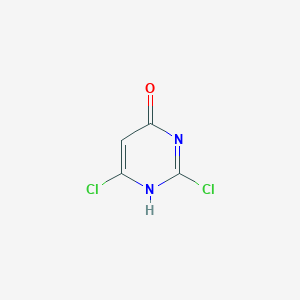
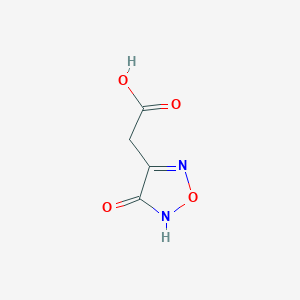
![Bis[(methylcarbamothioyl)sulfanyl]nickel](/img/structure/B7777585.png)
